molecular formula C23H19N5O B2999062 N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

Cat. No.: B2999062
M. Wt: 381.4 g/mol
InChI Key: UOEJSOXEHKCNAE-UHFFFAOYSA-N
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Description

CGP-53716 is a small molecule drug that acts as a selective inhibitor of the kinase activity of platelet-derived growth factor receptors. It has been studied for its potential therapeutic applications in diseases involving abnormal cellular proliferation induced by platelet-derived growth factor receptor activation .

Scientific Research Applications

CGP-53716 has been extensively studied for its applications in various fields:

    Chemistry: It is used as a tool compound to study the inhibition of kinase activity and to develop new kinase inhibitors.

    Biology: The compound is used to investigate the role of platelet-derived growth factor receptors in cellular processes such as proliferation, migration, and differentiation.

    Medicine: CGP-53716 has potential therapeutic applications in treating cancers and other diseases involving abnormal cellular proliferation.

    Industry: The compound is used in the development of new drugs and therapeutic agents targeting kinase activity .

Mechanism of Action

Target of Action

The primary target of CGP-53716 is the Platelet-Derived Growth Factor Receptor (PDGFR) . PDGFR plays a crucial role in cell proliferation and migration, particularly in the context of vascular diseases .

Mode of Action

CGP-53716 acts by inhibiting the tyrosine kinase activity of PDGFR . This inhibition blocks the autophosphorylation of PDGFR, thereby preventing the activation of downstream signaling pathways that lead to cell proliferation and migration .

Biochemical Pathways

The inhibition of PDGFR by CGP-53716 affects several biochemical pathways. It blocks the phosphorylation of mitogen-activated protein kinase (MAPK), which is a key player in transmitting signals from receptors on the cell surface to the DNA in the nucleus . This inhibition also affects the expression of c-Fos protein, a component of the AP-1 transcription factor that regulates cell proliferation and differentiation .

Pharmacokinetics

It is known that the compound is a small molecule drug, which typically have good bioavailability and can easily penetrate cell membranes .

Result of Action

The inhibition of PDGFR by CGP-53716 leads to a decrease in cell proliferation and migration . This has been observed in various cell types, including rat aortic smooth muscle cells and Balb/3T3 fibroblasts . In addition, CGP-53716 has been shown to prevent the development of obliterative bronchiolitis in rat models of lung transplantation .

Action Environment

The efficacy and stability of CGP-53716 can be influenced by various environmental factors. For instance, the stage of vascular maturation can affect the compound’s ability to induce vasodegeneration . Furthermore, the presence of other growth factors, such as Vascular Endothelial Growth Factor (VEGF), can modulate the effects of CGP-53716 .

Biochemical Analysis

Biochemical Properties

CGP-53716 interacts with the PDGF receptor, a protein tyrosine kinase . By inhibiting the tyrosine kinase activity of the PDGF receptor, CGP-53716 can block the signal transduction pathway of PDGF . This interaction is crucial in regulating cellular processes such as cell proliferation and migration .

Cellular Effects

CGP-53716 has significant effects on various types of cells and cellular processes. For instance, it inhibits serum-induced cell growth in rat aortic smooth muscle cells (RASMC), but not in Balb/3T3 fibroblasts . It also blocks PDGF-BB-induced phosphorylation of mitogen-activated protein kinase in RASMC . Furthermore, CGP-53716 inhibits PDGF-BB-induced c-Fos protein expression, which is consistent with the inhibition of PDGF-BB-induced DNA synthesis .

Molecular Mechanism

The molecular mechanism of action of CGP-53716 involves its interaction with the PDGF receptor. CGP-53716 completely blocks PDGF-BB tyrosine receptor autophosphorylation in RASMC and 3T3 cells . This inhibition of the PDGF receptor’s tyrosine kinase activity prevents the receptor from activating downstream signaling pathways that regulate cell proliferation and migration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CGP-53716 change over time. For example, in rat carotid artery ballooning injury in vivo, the migration of a-actin-positive cells on the luminal side of the internal elastic lamina was decreased with 50 mg/kg/day of CGP-53716 . This indicates that CGP-53716 can have long-term effects on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of CGP-53716 vary with different dosages in animal models. For instance, in rat carotid artery ballooning injury in vivo, a dose of 50 mg/kg/day of CGP-53716 significantly reduced the migration of a-actin-positive cells . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.

Metabolic Pathways

Given its role as a PDGF receptor inhibitor, it likely interacts with enzymes and cofactors involved in the PDGF signaling pathway .

Transport and Distribution

Given its role as a PDGF receptor inhibitor, it likely interacts with the PDGF receptor located on the cell membrane .

Subcellular Localization

Given its role as a PDGF receptor inhibitor, it likely interacts with the PDGF receptor located on the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CGP-53716 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrimidine ring and the subsequent attachment of the phenyl and pyridinyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of CGP-53716 follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process includes rigorous quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

CGP-53716 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of CGP-53716, which can have different biological activities and properties. These derivatives are often studied to understand the structure-activity relationship and to develop more potent and selective inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CGP-53716 is unique in its selective inhibition of platelet-derived growth factor receptor beta and v-Abl kinases, making it a valuable tool for studying the specific roles of these receptors in various diseases. Its selectivity and potency distinguish it from other kinase inhibitors, which may have broader or different target profiles .

Properties

IUPAC Name

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O/c1-16-9-10-19(26-22(29)17-6-3-2-4-7-17)14-21(16)28-23-25-13-11-20(27-23)18-8-5-12-24-15-18/h2-15H,1H3,(H,26,29)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEJSOXEHKCNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)NC3=NC=CC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary mechanism of action of N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide?

A1: this compound, also known as Imatinib, acts as a potent and selective inhibitor of tyrosine kinases. [] It specifically targets the tyrosine kinase activity of the Bcr-Abl fusion protein, which is responsible for the development of chronic myeloid leukemia (CML). [] Imatinib binds to the ATP-binding site of the Bcr-Abl kinase domain, preventing its activation and subsequent downstream signaling, ultimately leading to the death of leukemia cells. []

Q2: What are the downstream effects of Imatinib inhibiting the PDGF receptor tyrosine kinase?

A3: Inhibiting the PDGF receptor tyrosine kinase with Imatinib disrupts various downstream signaling events. It blocks PDGF-induced phosphorylation of mitogen-activated protein kinase (MAPK) [, ], decreases the expression of c-Fos protein [], and inhibits DNA synthesis induced by PDGF, bFGF, and EGF. [] These effects collectively contribute to the inhibition of cell growth and proliferation. []

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